molecular formula C16H13ClN2O B11808252 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B11808252
M. Wt: 284.74 g/mol
InChI Key: GECNHCMWZDOAQU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 4-chlorophenyl group and a 3-methoxyphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the cyclocondensation reaction between 4-chlorophenylhydrazine and 3-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1H-pyrazole: Lacks the 3-methoxyphenyl group, which may affect its chemical properties and applications.

    5-(3-Methoxyphenyl)-1H-pyrazole:

    3-(4-Bromophenyl)-5-(3-methoxyphenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.

Uniqueness

The presence of both the 4-chlorophenyl and 3-methoxyphenyl groups in 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1H-pyrazole imparts unique chemical properties, making it a valuable compound for various research applications. Its specific structure allows for targeted interactions in biological systems and versatile reactivity in chemical synthesis.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C16H13ClN2O/c1-20-14-4-2-3-12(9-14)16-10-15(18-19-16)11-5-7-13(17)8-6-11/h2-10H,1H3,(H,18,19)

InChI Key

GECNHCMWZDOAQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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